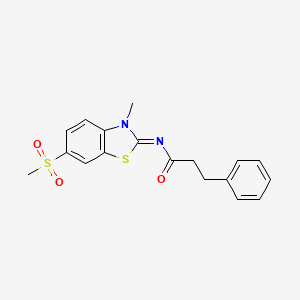

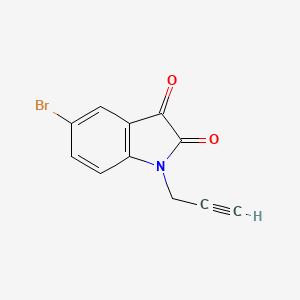

![molecular formula C12H10N2O B2652857 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one CAS No. 1189749-36-7](/img/structure/B2652857.png)

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, also known as “cyclopentanodiazepinone”, is a heterocyclic compound that is found in several natural products, including some important pharmaceuticals. It is a versatile building block for the synthesis of a variety of different molecules, and has been used in a range of scientific research applications.

Applications De Recherche Scientifique

Synthesis and Reactions

Researchers have developed methods for synthesizing derivatives of 3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one, exploring different substituents and reaction conditions to create compounds with potential biological activities. For instance, Matsuo et al. (1985) synthesized 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones by dehydrative cyclization, noting moderate analgesic activity in some derivatives (Matsuo, Yoshida, Ohta, & Tanaka, 1985). Similarly, Cortés et al. (2007) reported on an efficient synthesis pathway for new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, highlighting their potential as anticonvulsants and treatments for schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Pharmacological Potential

Some synthesized compounds exhibited promising pharmacological profiles. Duarte et al. (2007) investigated the antidepressant-like effects of 4-amine derivatives of dibenzocycloheptane, demonstrating significant reductions in immobility time in animal models without causing motor impairment (Duarte, Codeço Martins, Romeiro, & Monteiro de Lima, 2007).

Antiviral Research

Fader et al. (2011) discovered a series of 1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione inhibitors of HIV-1 capsid assembly, identifying compounds with improved antiviral activity through the optimization of the benzodiazepine scaffold (Fader, Bethell, Bonneau, et al., 2011).

Metabolic Studies

In vitro studies by Frigerio et al. (2010) on the metabolism of dibenzo[c,f]-[1,2]diazepine revealed the identification of two metabolites, providing insights into its metabolic pathways and potential pharmacokinetic properties (Frigerio, Negrini, Cappellini, Rotilio, Pascale, & Rossi, 2010).

Material Science Applications

Benzbiria et al. (2020) explored the use of a novel synthesized benzodiazepine as a corrosion inhibitor for copper in saline solutions, demonstrating significant inhibition efficiency and suggesting potential industrial applications (Benzbiria, Echihi, Belghiti, Thoume, Elmakssoudi, Zarrouk, Zertoubi, & Azzi, 2020).

Propriétés

IUPAC Name |

2,10-dihydro-1H-cyclopenta[b][1,5]benzodiazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-6-5-9-8(12)7-13-10-3-1-2-4-11(10)14-9/h1-4,7,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUHIPHPKLPYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2652791.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)